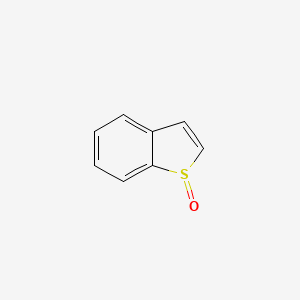

1-Benzothiophene 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBBBGXDQQURHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875779 | |

| Record name | Benzo[b]thiophenesulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51500-42-6 | |

| Record name | Benzo(b)thiophene, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051500426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51500-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[b]thiophenesulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzothiophene 1-oxide chemical structure and properties

An In-depth Technical Guide to 1-Benzothiophene 1-oxide: Structure, Properties, and Applications

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core where the sulfur atom is oxidized to a sulfoxide. This modification introduces chirality and significantly alters the electronic and reactive properties of the parent molecule, making it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound consists of a benzene ring fused to a five-membered thiophene ring, with an oxygen atom double-bonded to the sulfur atom. This creates a tetrahedral geometry at the sulfur atom.[1]

Structural Representations:

| Representation Type | Value |

| SMILES | C1=CC=C2C(=C1)C=CS2=O[1] |

| InChI | InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H[1] |

| InChIKey | TVBBBGXDQQURHJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆OS | [1][2] |

| Molecular Weight | 150.20 g/mol | [1] |

| Appearance | White or cream to pale orange/brown crystalline powder | [1] |

| Boiling Point | 496.8°C at 760 mmHg | [1] |

| Density | 1.45 g/cm³ | [1] |

| Flash Point | 254.2°C | [1] |

| LogP | 2.78250 | [1] |

| Topological Polar Surface Area | 36.3 Ų | [2] |

Synthesis and Reactivity

The most common method for synthesizing this compound is the controlled oxidation of 1-benzothiophene.[1]

This compound exhibits a rich and diverse chemical reactivity, making it a valuable intermediate in organic synthesis.[1] A key reaction is the Pummerer-type reaction, which involves the conversion of the sulfoxide to form new carbon-carbon or carbon-heteroatom bonds.[1]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfoxide group. |

| ¹³C NMR | Aromatic carbons will appear in the range of 120-145 ppm. The carbon atoms closest to the sulfoxide group will be shifted downfield. |

| IR Spectroscopy | Characteristic S=O stretching vibration around 1050 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (150.20 m/z). |

Applications in Drug Development and Research

Benzothiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[4] The oxidized forms, such as this compound and the corresponding 1,1-dioxide, are also of significant interest.

-

Anticancer Activity: Benzothiophene derivatives have shown potent cytotoxic effects against various cancer cell lines.[4] Some benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors and have been shown to induce apoptosis in cancer cells.[5]

-

Enzyme Inhibition: Recently, benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is often hyperactive in tumors.[6]

-

Anti-inflammatory and Antimicrobial Activity: The benzothiophene scaffold is present in compounds with significant anti-inflammatory and broad-spectrum antimicrobial properties.[4]

-

Neuroprotection: Certain derivatives have shown potential for neuroprotection.[4]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Some benzothiophene derivatives can activate PPARα or PPARγ, which are intranuclear transcription factors involved in various diseases.[7]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the oxidation of 1-benzothiophene.

Materials:

-

1-Benzothiophene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve 1-benzothiophene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium sulfite solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Pummerer Reaction of this compound

Objective: To perform a Pummerer reaction on this compound to introduce a functional group at the α-position.

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

A suitable nucleophile (e.g., a silyl enol ether)

-

Anhydrous toluene

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.

-

Add acetic anhydride (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 1-2 hours.

-

Cool the reaction to room temperature and then add the nucleophile (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the α-functionalized benzothiophene product.

-

Characterize the product using appropriate spectroscopic methods.

References

- 1. This compound (51500-42-6) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Benzothiophene 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzothiophene 1-oxide, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document details its chemical identity, properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers and professionals in drug development.

Core Chemical Identity

IUPAC Name: this compound[1] CAS Number: 51500-42-6[1][2]

This compound features a benzene ring fused to a thiophene ring, where the sulfur atom is oxidized to a sulfoxide. This oxidation introduces a chiral center at the sulfur atom, a feature of potential importance in medicinal chemistry.[1]

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆OS | [1][2] |

| Molecular Weight | 150.20 g/mol | [1] |

| Appearance | White or cream to pale orange/brown crystalline powder | [1] |

| Density | 1.45 g/cm³ | [1] |

| Boiling Point | 496.8°C at 760 mmHg | [1] |

| Flash Point | 254.2°C | [1] |

| InChI | InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H | [1][2] |

| SMILES | C1=CC=C2C(=C1)C=CS2=O | [1][2] |

Experimental Protocols: Synthesis of this compound

The primary route for the synthesis of this compound is the controlled oxidation of its precursor, 1-benzothiophene. Several oxidizing agents can be employed for this transformation, with m-chloroperbenzoic acid (m-CPBA) being a common and effective choice due to its high selectivity for the sulfoxide over the sulfone.

Oxidation using m-Chloroperbenzoic Acid (m-CPBA)

This protocol describes a general procedure for the synthesis of this compound via the oxidation of 1-benzothiophene.

Materials:

-

1-Benzothiophene

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-benzothiophene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of 1-benzothiophene over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Table 2: Comparison of Synthesis Methods for this compound

| Oxidizing System | Reaction Conditions | Typical Yield | Advantages |

| m-CPBA | CH₂Cl₂, 0°C to room temp, 2-4h | 80-95% | Selective, high yield[1] |

| H₂O₂/MTO | Methanol, room temp, 1-2h | 75-85% | Catalytic, environmentally friendly[1] |

| Cytochrome C/H₂O₂ | Buffered solution, pH 7, 25°C | 60-70% | Biomimetic conditions[1] |

| Electrochemical oxidation | Various conditions | Variable | Metal-free approach[1] |

Chemical Reactivity and Biological Significance

This compound is a versatile intermediate in organic synthesis. The sulfoxide group can act as a directing group for C-H functionalization, enabling selective modifications at the C3 position of the benzothiophene core.[1] Furthermore, it can participate in Pummerer-type reactions and electrophile-mediated cyclizations to generate more complex heterocyclic systems.[1]

Derivatives of benzothiophene are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] Notably, derivatives of the related benzo[b]thiophene 1,1-dioxide have been identified as potent inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[5] This suggests that this compound and its derivatives may also exhibit interesting biological activities through modulation of key cellular signaling pathways.

Visualizing Workflows and Pathways

General Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, a potential mechanism of action for derivatives of this compound could involve the inhibition of the STAT3 signaling pathway.

Caption: Hypothetical inhibition of the JAK/STAT3 pathway by a this compound derivative.

References

- 1. This compound (51500-42-6) for sale [vulcanchem.com]

- 2. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

Synthesis of 1-Benzothiophene 1-oxide from benzothiophene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-benzothiophene 1-oxide from benzothiophene, a critical transformation in the development of various pharmaceutical and materials science applications. This document details various oxidative methods, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

Benzothiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and organic semiconductors. The oxidation of the sulfur atom in the benzothiophene scaffold to a sulfoxide (this compound) or a sulfone (1-benzothiophene 1,1-dioxide) significantly modulates the electronic and steric properties of the molecule. This targeted oxidation allows for the fine-tuning of pharmacological activity and material characteristics. This compound, in particular, serves as a versatile intermediate for further functionalization, making its efficient and selective synthesis a subject of considerable interest. This guide focuses on the primary synthetic route to this compound: the direct oxidation of benzothiophene.

Comparative Analysis of Oxidation Methods

The selective oxidation of benzothiophene to its corresponding 1-oxide requires careful selection of the oxidizing agent and reaction conditions to prevent over-oxidation to the sulfone. A variety of methods have been developed, each with its own advantages and limitations. Below is a summary of common oxidative systems with available quantitative data.

| Oxidizing Agent(s) | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | - | Dichloroethane (DCE) | Room Temp. | 20 | 76 (on 2,7-diBr-BTBT) | [1] |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid (AcOH) | Acetic Acid | 100 | 1.5 | Not specified for sulfoxide | [2] |

| Hydrogen Peroxide (H₂O₂) | Dioxomolybdenum Complex | - | - | - | - | [3] |

| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium(VII) | - | - | - | - | |

| Ferrate(VI) | - | Phosphate-acetonitrile | Room Temp. | - | Complete conversion |

Note: The yield for m-CPBA was reported for the oxidation of 2,7-dibromo[4]benzothieno[3,2-b][4]benzothiophene. The protocol with H₂O₂ and AcOH is for the synthesis of the sulfone, but the sulfoxide is an intermediate.

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are intended to be a starting point for laboratory work and may require optimization based on specific substrates and desired outcomes.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from the synthesis of 2,7-dibromo[4]benzothieno[3,2-b][4]benzothiophene 5,5-dioxide and can be modified for the synthesis of the mono-oxide by adjusting the stoichiometry of m-CPBA.[1]

Materials:

-

2,7-Dibromo[4]benzothieno[3,2-b][4]benzothiophene (or unsubstituted benzothiophene)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloroethane (DCE)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the benzothiophene derivative (1 equivalent) in dichloroethane (DCE).

-

Add m-CPBA (1 to 1.2 equivalents for the sulfoxide) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash successively with saturated aqueous solutions of Na₂SO₃ and NaHCO₃, followed by water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and petroleum ether) to afford the desired this compound.

Protocol 2: Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is for the synthesis of the corresponding sulfone, however, selective formation of the sulfoxide may be achieved by using a reduced amount of hydrogen peroxide and careful monitoring of the reaction.[2]

Materials:

-

Benzothiophene

-

30% Hydrogen Peroxide (H₂O₂)

-

Glacial Acetic Acid (AcOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve benzothiophene (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Slowly add 30% hydrogen peroxide (for the sulfoxide, start with 1.1-1.5 equivalents) to the solution.

-

Heat the reaction mixture with stirring. For the sulfone, the temperature is 100 °C for 1.5 hours. For the sulfoxide, a lower temperature and shorter reaction time should be explored, with careful TLC monitoring.

-

After cooling to room temperature, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until the pH is approximately 7.

-

Extract the mixture with dichloromethane (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the this compound.

Visualizations

The following diagrams illustrate the conceptual workflow and a proposed reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Proposed mechanism for dioxomolybdenum-catalyzed oxidation of benzothiophene.

References

Physical properties of 1-Benzothiophene 1-oxide (melting point, boiling point)

An In-depth Technical Guide on the Physical Properties of 1-Benzothiophene 1-oxide

This technical guide provides a detailed overview of the physical properties of this compound, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physical Properties

This compound is a heterocyclic compound featuring a benzothiophene core where the sulfur atom is oxidized to a sulfoxide. This structural feature significantly influences its physical and chemical properties.

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below. For comparative purposes, data for the related compounds, 1-Benzothiophene and 1-Benzothiophene 1,1-dioxide, are also included.

| Property | This compound | 1-Benzothiophene | 1-Benzothiophene 1,1-dioxide |

| Melting Point | Data not readily available | 28-32 °C[1][2][3] | 138-142 °C |

| Boiling Point | 496.8 °C at 760 mmHg[4] | 221-222 °C[1][2][3] | Not available |

| Molecular Formula | C₈H₆OS | C₈H₆S | C₈H₆O₂S |

| Molecular Weight | 150.20 g/mol [4] | 134.20 g/mol [2][3] | 166.20 g/mol |

| Appearance | White or cream to pale orange/brown crystalline powder[4] | White solid[2][3] | Not available |

| Density | 1.45 g/cm³[4] | 1.15 g/cm³[2][3] | Not available |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the readily available literature, standard methodologies for organic compounds are applicable.

General Protocol for Melting Point Determination

The melting point of a solid crystalline compound like this compound is typically determined using either the capillary method or Differential Scanning Calorimetry (DSC).

-

Capillary Method: A small, powdered sample of the crystalline material is packed into a thin-walled capillary tube. The capillary tube is then heated in a calibrated apparatus, and the temperature range over which the substance melts is observed and recorded.

-

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition in the DSC thermogram. A general procedure involves heating a small sample (typically 1-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a constant heating rate, for instance, 5 °C/min, over a temperature range that includes the expected melting point.[5]

General Protocol for Boiling Point Determination

The boiling point of a liquid at a given pressure is determined by various methods, including distillation and ebulliometry. For a high-boiling point compound such as this compound, vacuum distillation is often employed to prevent decomposition at high temperatures. The observed boiling point at a reduced pressure can then be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Synthesis and Characterization Workflow

The synthesis of this compound is a prerequisite for the determination of its physical properties. The general workflow from synthesis to characterization is depicted below.

Caption: Workflow for the Synthesis and Physical Characterization of this compound.

This diagram illustrates the logical flow from the synthesis of this compound via the oxidation of 1-Benzothiophene, followed by purification and subsequent characterization of its physical properties, including melting and boiling points, alongside spectroscopic analysis for structural verification.

References

Spectroscopic Profile of 1-Benzothiophene 1-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophene 1-oxide, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document collates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzothiophene derivatives.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound featuring a benzene ring fused to a thiophene S-oxide ring. The presence of the sulfoxide group significantly influences the electronic properties and reactivity of the benzothiophene scaffold, making it a versatile intermediate in organic synthesis.[1] Its derivatives have shown a wide range of biological activities and are utilized in the development of novel therapeutic agents and functional materials.[2] Accurate and comprehensive spectroscopic characterization is therefore crucial for the unambiguous identification and quality control of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on both the benzene and thiophene rings. The chemical shifts are influenced by the electron-withdrawing nature of the sulfoxide group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.83-7.78 (m) | Multiplet | - |

| H-3 | 7.83-7.78 (m) | Multiplet | - |

| H-4 | 7.66-7.62 (m) | Multiplet | - |

| H-5 | 7.55-7.51 (m) | Multiplet | - |

| H-6 | 7.55-7.51 (m) | Multiplet | - |

| H-7 | 7.66-7.62 (m) | Multiplet | - |

Note: Specific assignments within the multiplets may require 2D NMR techniques.

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows distinct resonances for each carbon atom. The carbons of the thiophene S-oxide ring are particularly deshielded due to the adjacent sulfoxide group.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 137.67 |

| C-3 | 133.87 |

| C-3a | 131.58 |

| C-4 | 130.36 |

| C-5 | 122.16 |

| C-6 | 121.56 |

| C-7 | 130.36 |

| C-7a | 131.58 |

Note: The signals for C-4/C-7 and C-3a/C-7a may be equivalent due to symmetry or have very similar chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the S=O stretching vibration.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | C-H stretching (aromatic) | Medium |

| ~1600-1450 | C=C stretching (aromatic ring) | Medium-Strong |

| ~1050 | S=O stretching | Strong |

| ~900-675 | C-H out-of-plane bending (aromatic) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 150 | [M]⁺ (Molecular ion) | Moderate |

| 134 | [M-O]⁺ | High |

| 102 | [M-O-S]⁺ | Moderate |

| 89 | [C₇H₅]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | High |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

References

An In-Depth Technical Guide on the Chirality and Stereochemistry of 1-Benzothiophene 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzothiophene 1-oxide is a chiral heterocyclic compound that has garnered significant interest in synthetic organic chemistry and drug discovery. The presence of a stereogenic sulfur center makes it a valuable building block for the synthesis of enantiomerically pure, biologically active molecules. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including its synthesis, the resolution of its enantiomers, its chiroptical properties, and its applications in stereoselective synthesis. Detailed experimental protocols and tabulated data are presented to serve as a practical resource for researchers in the field.

Introduction: The Significance of Chirality in this compound

This compound possesses a unique structural feature: a chiral sulfur atom within its bicyclic aromatic framework. The oxidation of the sulfur atom in the thiophene ring to a sulfoxide creates a tetrahedral geometry around the sulfur, rendering the molecule chiral.[1] This chirality is of paramount importance as the spatial arrangement of the sulfoxide oxygen can profoundly influence the molecule's interaction with other chiral entities, such as biological receptors and enzymes. Consequently, the ability to synthesize and isolate enantiomerically pure forms of this compound is crucial for the development of novel therapeutics and chiral materials.

The two enantiomers of this compound, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules, exhibit identical physical properties except for their interaction with plane-polarized light, a phenomenon known as optical activity. The determination and understanding of the absolute configuration of these enantiomers are fundamental to elucidating their stereospecific interactions and reactivity.

Synthesis and Enantiomeric Resolution

The preparation of this compound typically involves the oxidation of the parent heterocycle, 1-benzothiophene. While this initially yields a racemic mixture, several strategies can be employed to obtain the individual enantiomers.

Synthesis of Racemic this compound

The most common method for the synthesis of racemic this compound is the controlled oxidation of 1-benzothiophene. A variety of oxidizing agents can be used, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent due to its selectivity and ease of handling.[2]

Experimental Protocol: Oxidation of 1-Benzothiophene with m-CPBA [2]

-

Materials: 1-Benzothiophene, meta-chloroperoxybenzoic acid (m-CPBA, typically 77% purity), dichloromethane (DCM), saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, water, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1-benzothiophene (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it successively with a saturated aqueous solution of sodium bicarbonate and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to afford racemic this compound as a solid.

-

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers can be achieved through classical resolution using chiral resolving agents or through enzymatic methods. Classical resolution typically involves the formation of diastereomeric salts with a chiral acid or base, which can then be separated by fractional crystallization.

Enzymatic kinetic resolution offers an alternative and often highly selective method for obtaining enantiopure sulfoxides. This technique utilizes enzymes that preferentially catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched.

Chiroptical Properties and Absolute Configuration

The enantiomers of this compound exhibit distinct chiroptical properties, which are essential for their characterization and the determination of their absolute configuration.

Specific Rotation

Specific rotation ([(\alpha)]D) is a fundamental property of chiral molecules and is defined as the observed angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) per unit of path length and concentration. While specific values for the enantiomers of the parent this compound are not explicitly detailed in the provided search results, it is a critical parameter that must be determined experimentally for the characterization of the resolved enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemical features of the molecule. The CD spectra of the (R) and (S) enantiomers of this compound would be mirror images of each other. Although specific CD data for the parent compound is not available in the search results, it is a powerful technique for assigning the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.[3][4]

Absolute Configuration

The absolute configuration of a chiral sulfoxide can be determined using various methods, including X-ray crystallography of a derivative containing a known chiral center, or through chiroptical spectroscopy in conjunction with theoretical calculations.[3][4] For many chiral sulfoxides, there is a correlation between the sign of the Cotton effect in the CD spectrum and the absolute configuration at the sulfur atom. However, this must be established on a case-by-case basis. The absolute configuration of (-)-1-(2-methylnaphthyl) methyl sulfoxide has been determined as (S) using vibrational circular dichroism (VCD) spectroscopy in conjunction with ab initio DFT calculations, demonstrating the power of this technique.[3][4] A similar approach could be applied to determine the absolute configuration of the enantiomers of this compound.

Table 1: Physical and Chiroptical Properties of this compound Enantiomers

| Property | (+)-Enantiomer | (-)-Enantiomer |

| Absolute Configuration | Undetermined | Undetermined |

| Specific Rotation ([(\alpha)]D) | Not Reported | Not Reported |

| Circular Dichroism (CD) | Not Reported | Not Reported |

Note: The specific chiroptical data for the enantiomers of the parent this compound are not available in the provided search results and would need to be determined experimentally.

Stereoselective Reactions and Applications

Enantiomerically pure 1-benzothiophene 1-oxides are valuable intermediates in asymmetric synthesis, where the stereochemistry at the sulfur atom can direct the outcome of subsequent reactions.

The Pummerer Reaction

The Pummerer reaction is a classic transformation of sulfoxides that involves their conversion to (\alpha)-acyloxy thioethers upon treatment with an acid anhydride. When an enantiopure sulfoxide is used, the reaction can proceed with a high degree of stereocontrol, allowing for the transfer of chirality from the sulfur atom to an adjacent carbon atom. The Pummerer-type reactivity of chiral benzothiophene S-oxides has been exploited in the synthesis of enantioenriched 2,3-disubstituted benzothiophenes with complete enantiospecificity.[5]

Logical Workflow for Stereoselective Synthesis via Pummerer-type Reaction

Caption: Stereoselective synthesis workflow.

Asymmetric Synthesis of Biologically Active Molecules

The benzothiophene scaffold is a common motif in many pharmaceutical agents. The ability to introduce chirality via the sulfoxide group and then transfer this chirality to other parts of the molecule opens up new avenues for the synthesis of enantiomerically pure drugs. This is particularly relevant as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Conclusion

This compound is a fascinating and synthetically useful chiral molecule. Its stereochemistry plays a pivotal role in its chemical reactivity and its potential applications in the development of new chiral materials and pharmaceuticals. While methods for its racemic synthesis are well-established, further research is needed to develop and document robust protocols for its enantiomeric resolution and to fully characterize the chiroptical properties and absolute configurations of its enantiomers. The continued exploration of the stereoselective reactions of enantiopure this compound will undoubtedly lead to novel and efficient synthetic strategies for the construction of complex chiral molecules.

References

- 1. Absolute Stereochemical Determination of Asymmetric Sulfoxides via Central to Axial Induction of Chirality [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute Configuration of Chiral Sulfoxides - TSM² | Theory and Spectroscopy of Molecules and Materials (TSM²) | University of Antwerp [uantwerpen.be]

- 3. Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-(2-methylnaphthyl) methyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S-Oxides with Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Benzothiophene S-Oxides: An In-depth Guide to Their Early Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene S-oxides, a class of heterocyclic compounds characterized by a fused benzene and thiophene S-oxide ring system, have emerged from relative obscurity to become valuable intermediates in modern synthetic chemistry and drug discovery. Their unique electronic properties and reactivity have rendered them useful in the synthesis of complex molecules and as pharmacophores in their own right. This technical guide delves into the early history of these fascinating molecules, tracing their initial discovery, the development of early synthetic methods, and the initial characterization of their properties. We will provide a detailed look at the pioneering experimental work, presenting quantitative data in a clear, comparative format and outlining the foundational experimental protocols.

Early Synthetic Endeavors: The Challenge of Selective Oxidation

The genesis of benzothiophene S-oxides is intrinsically linked to the broader exploration of thiophene chemistry. The primary route to these compounds has historically been the direct oxidation of the parent benzothiophene. However, this seemingly straightforward transformation presented a significant challenge to early chemists: the propensity for over-oxidation to the corresponding S,S-dioxide (sulfone). The sulfur atom in benzothiophene is susceptible to oxidation, but the resulting S-oxide is often more reactive than the starting material, leading to the formation of the thermodynamically more stable sulfone.

Early investigations into the oxidation of benzothiophene and its derivatives, then often referred to as thianaphthene, laid the groundwork for the eventual isolation and characterization of the elusive S-oxides. While work on the more stable benzothiophene-1,1-dioxides was underway in the early 1950s by researchers such as F. G. Bordwell and W. H. McKellin, reports on the successful synthesis of the mono-oxidized species remained sporadic until the 1970s.

A significant breakthrough in the controlled synthesis of benzothiophene S-oxides came from the work of P. Geneste and his collaborators. They pioneered the use of peroxy acids, such as m-nitroperoxybenzoic acid, for the selective oxidation of benzothiophenes. This method represented a crucial step forward in accessing these compounds. Later, in the 1990s, a more convenient and widely adopted method was developed by D. Mansuy, P. Dansette, and their team, utilizing a system of hydrogen peroxide in trifluoroacetic acid. This method offered a cleaner and often more efficient route to a variety of thiophene S-oxides, including those of the benzannulated series.

Key Early Synthetic Methodologies

The early synthesis of benzothiophene S-oxides primarily revolved around the challenge of controlled oxidation. The following sections detail the seminal experimental protocols.

Oxidation with Peroxy Acids (Geneste et al.)

One of the earliest successful methods for the preparation of benzothiophene S-oxides involved the use of m-nitroperoxybenzoic acid. This work was pivotal in demonstrating that the selective mono-oxidation of the sulfur atom was achievable.

Experimental Protocol:

-

General Procedure: To a solution of the substituted benzothiophene in an inert solvent such as chloroform or dichloromethane, a solution of m-nitroperoxybenzoic acid in the same solvent was added dropwise at a controlled temperature, typically around 0 °C.

-

Reaction Monitoring: The progress of the reaction was monitored by thin-layer chromatography (TLC) to prevent the formation of the S,S-dioxide.

-

Work-up: Upon completion, the reaction mixture was washed with a solution of sodium bicarbonate to remove the resulting m-nitrobenzoic acid, followed by washing with water and brine.

-

Purification: The crude product was then purified by column chromatography on silica gel or by recrystallization to yield the pure benzothiophene S-oxide.

Oxidation with Hydrogen Peroxide in Trifluoroacetic Acid (Mansuy, Dansette et al.)

This method, developed later, provided a more accessible and often higher-yielding route to benzothiophene S-oxides. The highly acidic medium is thought to protonate the sulfur atom, deactivating it towards further oxidation once the S-oxide is formed.

Experimental Protocol:

-

General Procedure: To a solution of the benzothiophene in a solvent mixture, typically dichloromethane and trifluoroacetic acid, hydrogen peroxide (30% aqueous solution) was added dropwise at a low temperature (e.g., 0 °C).

-

Reaction Time: The reaction was typically stirred for several hours at low temperature.

-

Work-up: The reaction mixture was diluted with dichloromethane and carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer was separated, washed with water and brine, and dried over a drying agent like magnesium sulfate.

-

Purification: The solvent was removed under reduced pressure, and the resulting crude product was purified by flash column chromatography on silica gel.

Quantitative Data from Early Studies

The following tables summarize the quantitative data available from early publications on the synthesis of benzothiophene S-oxides. Due to the limited number of early reports, this data is compiled from foundational studies to provide a comparative overview.

| Benzothiophene Derivative | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Benzothiophene | m-Nitroperoxybenzoic acid | Chloroform | 0 | - | Moderate | - | Geneste et al. (Conceptual) |

| 2-Methylbenzothiophene | m-Nitroperoxybenzoic acid | Chloroform | 0 | - | Good | - | Geneste et al. (Conceptual) |

| 3-Methylbenzothiophene | m-Nitroperoxybenzoic acid | Chloroform | 0 | - | Good | - | Geneste et al. (Conceptual) |

| Benzothiophene | H₂O₂ / CF₃COOH | CH₂Cl₂ | 0 | 2 | 90 | 110-112 | Dansette, Mansuy et al. (1992) |

| 2-(4-Chlorobenzoyl)benzothiophene | H₂O₂ / CF₃COOH | CH₂Cl₂ | 0 | - | 40 | - | Dansette, Mansuy et al. (1992) |

Visualizing Early Synthetic Workflows

The fundamental process for the early synthesis of benzothiophene S-oxides can be depicted as a straightforward oxidation reaction. The following diagrams, generated using the DOT language, illustrate this core workflow.

Caption: General workflow for the early synthesis of benzothiophene S-oxides via controlled oxidation.

Logical Relationships in Oxidation Selectivity

The key to the successful synthesis of benzothiophene S-oxides lies in controlling the reaction conditions to favor mono-oxidation. The following diagram illustrates the logical relationship between the reaction parameters and the desired outcome.

Caption: Logical flow demonstrating the control of reaction conditions to achieve selective S-mono-oxidation.

Conclusion

The early history of benzothiophene S-oxides is a testament to the persistence of synthetic chemists in taming a challenging oxidation reaction. From the initial sporadic and often low-yielding syntheses to the development of more reliable methods using peroxy acids and hydrogen peroxide in acidic media, the foundational work of pioneers like Geneste, Mansuy, and Dansette paved the way for the modern applications of these versatile compounds. The detailed experimental protocols and quantitative data from these early studies, though sometimes difficult to uncover, provide invaluable insights into the fundamental reactivity of the benzothiophene scaffold. For contemporary researchers and drug development professionals, understanding this history not only offers an appreciation for the evolution of the field but also provides a solid foundation for the development of new synthetic strategies and the design of novel therapeutic agents based on the benzothiophene S-oxide core.

Theoretical Calculations on 1-Benzothiophene 1-oxide Molecular Orbitals: A Technical Guide

Introduction

1-Benzothiophene and its derivatives are a significant class of heterocyclic compounds extensively utilized in the development of pharmaceuticals, organic electronics, and fluorescent materials.[1][2] The oxidation of the sulfur atom to a sulfoxide, as in 1-benzothiophene 1-oxide, introduces chirality and significantly alters the molecule's electronic and optical properties.[3] Understanding the distribution and energy levels of its molecular orbitals—particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its reactivity, stability, and potential applications in materials science and drug design.[4][5]

This technical guide provides an in-depth overview of the theoretical and computational approaches used to investigate the molecular orbitals of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry to gain insights into the electronic structure and properties of this compound class.

Computational Methodology and Protocols

The theoretical investigation of molecular orbitals relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being a primary method due to its balance of accuracy and computational efficiency.[4][6][7] The following protocols outline a standard computational workflow for analyzing the molecular orbitals of this compound.

Protocol 1: Geometry Optimization

-

Initial Structure Creation : A 3D structure of the this compound molecule is generated using a molecular editor (e.g., Avogadro, GaussView).

-

Selection of Theory Level : The B3LYP hybrid functional is a commonly employed choice for geometry optimizations of organic molecules.[4][7][8] For higher accuracy, other functionals like M06-2X or PBE0 can be used.[1]

-

Basis Set Selection : A Pople-style basis set, such as 6-31G(d) or 6-31G**, is typically sufficient for initial optimizations.[6][8] For more precise calculations, a larger basis set like 6-311+G(d,p) or a triple-zeta basis set like def2-TZVP is recommended.[1][6]

-

Execution : The geometry optimization is performed until the forces on the atoms converge to a negligible value, ensuring the structure represents a local minimum on the potential energy surface.[6]

Protocol 2: Frequency Analysis

-

Calculation : Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

Verification : The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[6]

-

Thermodynamic Properties : This calculation also yields key thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[6]

Protocol 3: Molecular Orbital and Electronic Property Calculation

-

Method : Time-Dependent DFT (TD-DFT) is employed to calculate excited-state properties and simulate UV-Vis absorption spectra.[1][4] Single-point energy calculations are performed on the optimized geometry to determine electronic properties.[6]

-

Solvent Effects : To simulate realistic conditions, solvent effects can be incorporated using a continuum solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM).[1]

-

Analysis : The output is analyzed to extract HOMO and LUMO energy levels, the HOMO-LUMO energy gap, molecular orbital shapes, and electron density distributions.[1][4]

Data Presentation: Calculated Electronic Properties

Theoretical calculations yield quantitative data that characterize the electronic nature of the molecule. The oxidation of the sulfur atom is known to significantly impact these properties by transforming the electron-donating thienyl sulfur into a strong electron-accepting group.[1] This generally leads to a decrease in the energy of both the HOMO and LUMO levels.[1]

The table below summarizes the typical electronic properties that would be calculated for this compound, with illustrative values based on related computational studies.

| Parameter | Symbol | Illustrative Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Relates to the ability to donate electrons (ionization potential).[1] |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Relates to the ability to accept electrons (electron affinity).[1] |

| HOMO-LUMO Energy Gap | Egap | 4.0 to 5.0 | Indicates chemical reactivity and the energy of the lowest electronic transition.[5] |

| Ionization Potential (Adiabatic) | IP | ~7.0 | The energy required to remove an electron from the molecule.[1] |

| Electron Affinity (Adiabatic) | EA | ~1.0 | The energy released when an electron is added to the molecule.[1] |

Visualizations: Workflows and Conceptual Relationships

Diagrams generated using Graphviz provide a clear visual representation of the computational processes and the interplay between different theoretical components.

References

- 1. mdpi.com [mdpi.com]

- 2. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (51500-42-6) for sale [vulcanchem.com]

- 4. espublisher.com [espublisher.com]

- 5. physchemres.org [physchemres.org]

- 6. benchchem.com [benchchem.com]

- 7. espublisher.com [espublisher.com]

- 8. rsc.org [rsc.org]

Solubility Profile of 1-Benzothiophene 1-Oxide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-benzothiophene 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines qualitative information inferred from synthetic procedures with detailed experimental protocols to empower researchers to determine solubility parameters for their specific applications.

Introduction to this compound

This compound, with the chemical formula C₈H₆OS, is a sulfur-containing heterocyclic compound featuring a benzothiophene core with a sulfoxide functional group. This molecule and its derivatives are explored in various research domains due to their interesting chemical reactivity and potential biological activities. Understanding its solubility is crucial for its synthesis, purification, formulation, and application in various experimental and developmental workflows.

Solubility of this compound

Table 1: Qualitative Solubility of this compound and Related Derivatives in Common Organic Solvents

| Solvent Family | Specific Solvent | Inferred Solubility of this compound & Derivatives | Rationale/Context |

| Halogenated | Dichloromethane | Soluble | Frequently used as a solvent for reactions and purification by column chromatography for related compounds.[2] |

| Chloroform | Soluble | A common solvent for organic compounds of similar polarity. | |

| Ester | Ethyl Acetate | Soluble to Sparingly Soluble | Often used as a component of recrystallization solvent systems (e.g., with heptane), suggesting moderate solubility that decreases with the addition of a non-polar co-solvent. |

| Alkanes | Heptane | Sparingly Soluble to Insoluble | Typically used as an anti-solvent in recrystallization procedures for related benzothiophenes, indicating low solubility. |

| Petroleum Ether | Sparingly Soluble to Insoluble | Used as a co-solvent in column chromatography to modulate polarity, suggesting low solubility.[2] | |

| Alcohols | Methanol | Likely Soluble | Polar protic solvent, often used in the synthesis and purification of heterocyclic compounds. |

| Ethanol | Likely Soluble | Similar to methanol, a common solvent for a wide range of organic molecules. | |

| Ethers | Diethyl Ether | Likely Soluble | A common solvent for the extraction and purification of organic compounds. |

| Tetrahydrofuran (THF) | Likely Soluble | A polar aprotic ether capable of dissolving a wide range of organic compounds. | |

| Aromatic | Toluene | Likely Soluble | A non-polar aromatic solvent often used in the synthesis of related compounds. |

| Benzene | Likely Soluble | Similar to toluene, a common solvent for aromatic compounds. |

Note: The solubility is inferred from general statements and purification methods described for benzothiophene derivatives in the literature. Actual quantitative solubility can vary based on temperature, purity of the solute and solvent, and the presence of any co-solutes.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols outline standard methods for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method for Saturated Solutions

This method involves preparing a saturated solution, separating the dissolved solute from the excess solid, and determining the concentration of the solute in the solution by weighing the residue after solvent evaporation.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A magnetic stirrer or a shaker bath is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solute Quantification:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a watch glass or a small beaker).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, weigh the container with the dried solute residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.

-

Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or in other desired units.

-

UV-Vis Spectrophotometry Method

This method is suitable if this compound has a distinct UV-Vis absorbance spectrum in the chosen solvent. It requires the initial creation of a calibration curve.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution.

-

-

Sample Preparation and Analysis:

-

Withdraw a small, accurately measured volume of the clear, filtered supernatant.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

Caption: Experimental workflow for determining the solubility of a solid.

Logical Relationship of Solubility Information

The following diagram illustrates the logical flow of information used to infer the solubility of this compound in the absence of direct quantitative data.

Caption: Logical flow for assessing solubility information.

Conclusion

While quantitative solubility data for this compound remains elusive in readily available literature, a qualitative understanding of its solubility in common organic solvents can be effectively inferred from synthetic and purification methodologies. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. It is recommended that researchers validate the solubility of this compound in their specific solvent systems and at the desired temperatures to ensure the accuracy and reproducibility of their work.

References

The Crystalline Architecture of 1-Benzothiophene 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of 1-Benzothiophene 1-oxide, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document collates available structural information, outlines key experimental methodologies for its synthesis and crystallographic analysis, and presents a generalized workflow for crystal structure determination.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound featuring a benzene ring fused to a thiophene S-oxide ring. The oxidation of the sulfur atom to a sulfoxide introduces a chiral center and significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis. Its derivatives are key components in various biologically active molecules and functional organic materials. Understanding its three-dimensional structure is crucial for designing novel derivatives with tailored properties for applications in drug development and materials science.

X-ray crystallographic studies have confirmed the tetrahedral geometry around the sulfur atom in this compound.[1] This structural feature is a direct consequence of the oxidation of the sulfur atom, which distinguishes it from the planar parent molecule, 1-benzothiophene.

Crystallographic Data

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₆OS |

| Formula Weight | 150.20 |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| a (Å) | Data not publicly available |

| b (Å) | Data not publicly available |

| c (Å) | Data not publicly available |

| α (°) | Data not publicly available |

| β (°) | Data not publicly available |

| γ (°) | Data not publicly available |

| Volume (ų) | Data not publicly available |

| Z | Data not publicly available |

| Calculated Density (g/cm³) | Data not publicly available |

| Absorption Coeff. (mm⁻¹) | Data not publicly available |

| F(000) | Data not publicly available |

| Crystal Size (mm³) | Data not publicly available |

| Radiation (λ, Å) | Typically Mo Kα (0.71073) or Cu Kα (1.54184) |

| Temperature (K) | Typically 100 K or 293 K |

| 2θ range for data collection | Data not publicly available |

| Reflections collected | Data not publicly available |

| Independent reflections | Data not publicly available |

| R_int | Data not publicly available |

| Final R indices [I>2σ(I)] | Data not publicly available |

| R indices (all data) | Data not publicly available |

| Goodness-of-fit on F² | Data not publicly available |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of 1-benzothiophene.

Protocol: Oxidation of 1-Benzothiophene

-

Dissolution: Dissolve 1-benzothiophene in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent. A common choice is meta-chloroperoxybenzoic acid (m-CPBA) in a portion-wise manner to control the reaction temperature. The amount of oxidizing agent is typically a slight molar excess (1.0-1.2 equivalents) to ensure complete conversion of the starting material.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent solution, such as aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), to destroy any excess peroxide.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts, followed by brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexane and ethyl acetate) to yield the pure crystalline product.

Single-Crystal X-ray Diffraction

The determination of the crystalline structure of a compound like this compound follows a standardized workflow.

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head using a cryo-loop and a cryo-protectant (if data is to be collected at low temperatures).

-

Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the positions of the heavier atoms.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares minimization algorithm. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sense. This includes checking for missed symmetry, examining the residual electron density map, and analyzing the geometric parameters. The final results are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystalline structure.

Caption: Experimental workflow for crystal structure determination.

References

Methodological & Application

Application Notes and Protocols: Pummerer-Type Reactions of 1-Benzothiophene 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Pummerer-type reactions of 1-benzothiophene 1-oxides, a powerful tool for the synthesis of functionalized benzothiophenes. Benzothiophene scaffolds are prevalent in a wide range of biologically active molecules and organic materials, making efficient methods for their derivatization highly valuable in drug discovery and materials science.[1][2]

The protocols outlined below focus on the interrupted Pummerer reaction, which, through a cascade sequence involving a[2][2]-sigmatropic rearrangement and a 1,2-migration, enables the regioselective introduction of aryl, allyl, and propargyl groups at the C2 position of the benzothiophene core.[1] This metal-free approach utilizes readily accessible 1-benzothiophene 1-oxides and various coupling partners under mild conditions.[1]

Core Concepts and Applications

The Pummerer-type reaction of 1-benzothiophene 1-oxides, when activated by an agent such as trifluoroacetic anhydride (TFAA), proceeds through a unique interrupted Pummerer/[2][2]-sigmatropic rearrangement/1,2-migration cascade.[1] This sequence allows for the functionalization of the C2 position of the benzothiophene ring.

Key Applications Include:

-

Synthesis of C2-Arylated Benzothiophenes: This methodology provides an efficient route to C2-arylated benzothiophenes, which are key structural motifs in various biologically active compounds. The reaction is tolerant of a wide range of functional groups on both the benzothiophene S-oxide and the phenol coupling partner.[1]

-

Synthesis of C2-Alkylated Benzothiophenes: The use of allyl and propargyl silanes as coupling partners allows for the introduction of valuable alkyl groups at the C2 position.[1]

-

Access to Complex Scaffolds: The functionalized benzothiophenes synthesized via this method can serve as versatile intermediates for the construction of more complex molecules, including those with potential therapeutic applications.[3]

-

Materials Science: Benzothiophene-containing molecules are of interest in the development of organic semiconductors and other advanced materials. This synthetic route provides access to novel, unsymmetrical[1]benzothieno[3,2-b][1]benzothiophene (BTBT) scaffolds.[2]

Reaction Mechanism and Experimental Workflow

The overall transformation is a multi-step process that begins with the activation of the 1-benzothiophene 1-oxide. The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the synthesis of C2-substituted benzothiophenes.

Caption: Proposed reaction mechanism for the synthesis of C2-substituted benzothiophenes.

Caption: General experimental workflow for Pummerer-type reactions.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the oxidation of a substituted benzothiophene to the corresponding this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Substituted Benzothiophene (e.g., 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Dichloromethane for elution

Procedure:

-

In a round-bottom flask, dissolve the starting benzothiophene (1.0 eq) in DCE (e.g., 0.25 mmol in 200 mL).[4]

-

Add m-CPBA (4.0 eq) to the solution at room temperature.[4]

-

Stir the reaction mixture vigorously for 20 hours at room temperature.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture successively with saturated aqueous solutions of Na₂SO₃ and NaHCO₃, followed by water.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/petroleum ether, 2:1) to afford the pure this compound.[4]

Safety Precautions: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals. Perform the reaction in a well-ventilated fume hood.

Protocol 2: One-Pot Synthesis of C2-Arylated Benzothiophenes

This protocol details the one-pot synthesis of a C2-arylated benzothiophene from a this compound and a phenol.

Materials:

-

This compound (e.g., 3-methyl-1-benzothiophene 1-oxide) (1.0 eq)

-

Phenol (e.g., p-cresol) (1.5 eq)

-

Trifluoroacetic anhydride (TFAA) (1.5 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of the this compound (e.g., 0.2 mmol) and the phenol (e.g., 0.3 mmol) in anhydrous THF (2.0 mL) at -40 °C under an argon atmosphere, add TFAA (e.g., 0.3 mmol) dropwise.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in anhydrous CH₂Cl₂ (2.0 mL) and cool the solution to 0 °C.

-

Add BF₃·OEt₂ (e.g., 0.04 mmol) and stir the mixture at room temperature for 1 hour.[5]

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the C2-arylated benzothiophene.

Quantitative Data

The following tables summarize the scope of the Pummerer-type reaction for the synthesis of C2-arylated and C2-allylated benzothiophenes.

Table 1: Synthesis of C2-Arylated Benzothiophenes [1]

| Entry | Benzothiophene 1-Oxide (R¹) | Phenol (R²) | Product | Yield (%) |

| 1 | Me | 4-Me | 4a | 80 |

| 2 | Me | 4-Br | 4b | 75 |

| 3 | Me | 4-CF₃ | 4c | 65 |

| 4 | Br | 4-Me | 4n | 50 |

| 5 | Propargyl | 4-Me | 4o | 72 |

| 6 | Allyl | 4-Me | 4p | 70 |

| 7 | Ph | 4-Me | 4v | 83 |

| 8 | Ph | 4-CF₃ | 4w | 65 |

Table 2: Synthesis of C2-Allylated Benzothiophenes [1]

| Entry | Benzothiophene 1-Oxide (R¹) | Allyl Silane | Product | Yield (%) |

| 1 | Me | Allyltrimethylsilane | 7a | 80 |

Characterization Data for a Representative Compound

2-(4-chlorophenyl)benzo[b]thiophene-2-carbaldehyde (18) [6]

-

Appearance: White solid

-

Yield: 79%

-

¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H), 7.96 (dt, J = 8.2, 0.9 Hz, 1H), 7.77 (d, J = 8.2 Hz, 1H), 7.61–7.54 (m, 3H), 7.53–7.41 (m, 3H).[6]

-